molecular formula C14H19N5O2 B2595988 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034557-43-0

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2595988
CAS No.: 2034557-43-0
M. Wt: 289.339
InChI Key: JGGDZPYMVLXTJL-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the oxan-2-yl group: This step involves the alkylation of the pyrazole ring with an oxan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the acetamide linkage: The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole ring system.

    Biology: Investigation of its biological activity, including potential anti-inflammatory and antimicrobial properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide
  • N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-3-yl}-2-(1H-pyrazol-1-yl)acetamide

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is unique due to the specific positioning of the oxan-2-yl group and the acetamide linkage, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-14(11-18-6-3-5-15-18)17-12-8-16-19(9-12)10-13-4-1-2-7-21-13/h3,5-6,8-9,13H,1-2,4,7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGDZPYMVLXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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